molecular formula C18H19NO B5836249 3-(benzylamino)-1-(4-methylphenyl)-2-buten-1-one

3-(benzylamino)-1-(4-methylphenyl)-2-buten-1-one

Cat. No. B5836249
M. Wt: 265.3 g/mol
InChI Key: BWXALTAUTQXXLV-NTCAYCPXSA-N
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Description

3-(Benzylamino)-1-(4-methylphenyl)-2-buten-1-one, also known as BAM-15, is a small molecule compound that has gained significant attention in recent years due to its potential applications in scientific research. BAM-15 has been shown to have a range of biochemical and physiological effects, which make it a promising tool for investigating cellular processes and disease mechanisms. In

Scientific Research Applications

3-(benzylamino)-1-(4-methylphenyl)-2-buten-1-one has a range of potential applications in scientific research, particularly in the fields of biochemistry and cell biology. The compound has been shown to have effects on mitochondrial function, cellular metabolism, and oxidative stress. These properties make it a useful tool for investigating the mechanisms of various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.

Mechanism of Action

The mechanism of action of 3-(benzylamino)-1-(4-methylphenyl)-2-buten-1-one involves the activation of the mitochondrial uncoupling protein 1 (UCP1). UCP1 is responsible for regulating mitochondrial membrane potential and energy expenditure in brown adipose tissue. By activating UCP1, 3-(benzylamino)-1-(4-methylphenyl)-2-buten-1-one can increase mitochondrial respiration and promote the production of reactive oxygen species (ROS). These effects can lead to changes in cellular metabolism and energy production.
Biochemical and Physiological Effects
3-(benzylamino)-1-(4-methylphenyl)-2-buten-1-one has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that the compound can increase mitochondrial respiration, promote the production of ROS, and induce changes in cellular metabolism. Additionally, 3-(benzylamino)-1-(4-methylphenyl)-2-buten-1-one has been shown to have anti-inflammatory effects and can protect against oxidative stress. These properties make it a promising tool for investigating the mechanisms of various diseases and for developing new therapeutic strategies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(benzylamino)-1-(4-methylphenyl)-2-buten-1-one is its ability to selectively activate UCP1 in brown adipose tissue. This property makes it a useful tool for investigating mitochondrial function and energy metabolism in specific cell types. Additionally, 3-(benzylamino)-1-(4-methylphenyl)-2-buten-1-one has been shown to have low toxicity and can be used at relatively low concentrations. However, there are also limitations to using 3-(benzylamino)-1-(4-methylphenyl)-2-buten-1-one in lab experiments. The compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups. Additionally, the effects of 3-(benzylamino)-1-(4-methylphenyl)-2-buten-1-one on mitochondrial function can be complex and difficult to interpret, making it important to use caution when interpreting results.

Future Directions

There are several potential future directions for research on 3-(benzylamino)-1-(4-methylphenyl)-2-buten-1-one. One area of interest is investigating the compound's effects on different cell types and in different disease models. Additionally, researchers may explore the use of 3-(benzylamino)-1-(4-methylphenyl)-2-buten-1-one in combination with other compounds or therapies to enhance its effects. Finally, further studies may be needed to fully understand the mechanisms of action of 3-(benzylamino)-1-(4-methylphenyl)-2-buten-1-one and its potential applications in clinical settings.
Conclusion
In conclusion, 3-(benzylamino)-1-(4-methylphenyl)-2-buten-1-one is a promising compound with potential applications in scientific research. The compound's ability to selectively activate UCP1 in brown adipose tissue makes it a useful tool for investigating mitochondrial function and energy metabolism. Additionally, 3-(benzylamino)-1-(4-methylphenyl)-2-buten-1-one has a range of biochemical and physiological effects that make it a promising tool for investigating disease mechanisms and developing new therapeutic strategies. While there are limitations to using 3-(benzylamino)-1-(4-methylphenyl)-2-buten-1-one in lab experiments, the compound's potential applications and future directions for research make it an exciting area of study.

Synthesis Methods

The synthesis of 3-(benzylamino)-1-(4-methylphenyl)-2-buten-1-one involves the reaction of 4-methylacetophenone with benzylamine and acetic anhydride in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure 3-(benzylamino)-1-(4-methylphenyl)-2-buten-1-one. The yield of the synthesis process is typically around 50%, making it a relatively efficient method for producing the compound.

properties

IUPAC Name

(E)-3-(benzylamino)-1-(4-methylphenyl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-14-8-10-17(11-9-14)18(20)12-15(2)19-13-16-6-4-3-5-7-16/h3-12,19H,13H2,1-2H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXALTAUTQXXLV-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C(C)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C(\C)/NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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